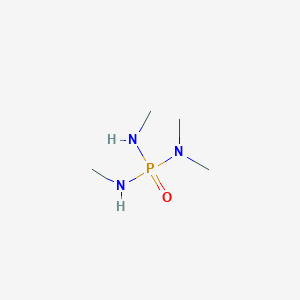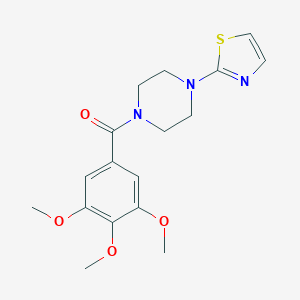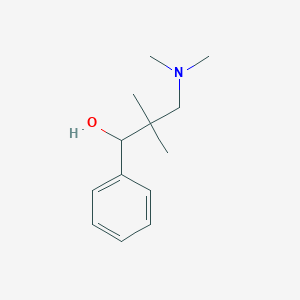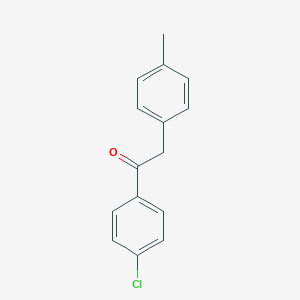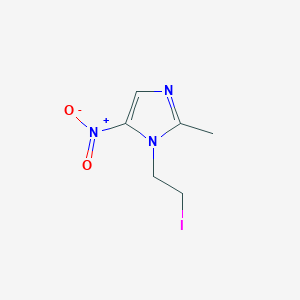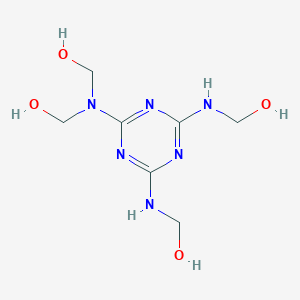
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol, also known as BHT-MT, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is not well understood. However, it has been suggested that ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol may act as a DNA intercalator, which can result in DNA damage and cell death.
Biochemische Und Physiologische Effekte
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been shown to have both biochemical and physiological effects. In vitro studies have shown that ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can induce apoptosis in cancer cells. In vivo studies have shown that ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can inhibit tumor growth in mice. ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is its ease of synthesis. ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can be synthesized using a simple two-step reaction, which makes it a cost-effective option for lab experiments. However, one limitation of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol. One direction is to further investigate its potential as an antitumor agent. Another direction is to explore its potential as an antioxidant. Additionally, future research could focus on improving the solubility of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol in water, which would make it easier to work with in lab experiments. Finally, future research could investigate the use of ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol in other fields, such as materials science and chemistry.
Synthesemethoden
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4,6-trichloro-1,3,5-triazine with bis(hydroxymethyl)amine to form a tris(hydroxymethyl) derivative. The second step involves the reaction of the tris(hydroxymethyl) derivative with formaldehyde to form ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol. The overall yield of this reaction is approximately 50%.
Wissenschaftliche Forschungsanwendungen
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been extensively studied for its potential applications in various fields. In the field of chemistry, ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been used as a crosslinking agent for epoxy resins, which has resulted in improved mechanical properties. In the field of materials science, ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been used as a curing agent for polyurethane coatings, which has resulted in improved adhesion and corrosion resistance. In the field of biology, ((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol has been studied for its potential as an antitumor agent.
Eigenschaften
CAS-Nummer |
17600-13-4 |
|---|---|
Produktname |
((6-(Bis(hydroxymethyl)amino)-1,3,5-triazine-2,4-diyl)diimino)bismethanol |
Molekularformel |
C7H14N6O4 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
[[4-[bis(hydroxymethyl)amino]-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C7H14N6O4/c14-1-8-5-10-6(9-2-15)12-7(11-5)13(3-16)4-17/h14-17H,1-4H2,(H2,8,9,10,11,12) |
InChI-Schlüssel |
ZHMXFGZXNLJXRI-UHFFFAOYSA-N |
SMILES |
C(NC1=NC(=NC(=N1)N(CO)CO)NCO)O |
Kanonische SMILES |
C(NC1=NC(=NC(=N1)N(CO)CO)NCO)O |
Andere CAS-Nummern |
17600-13-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



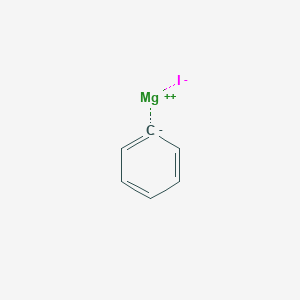
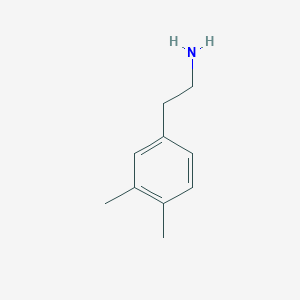
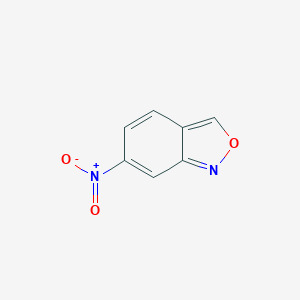
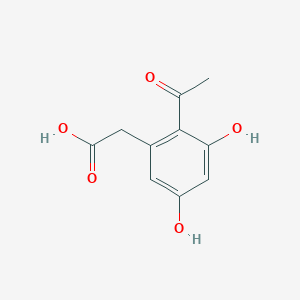
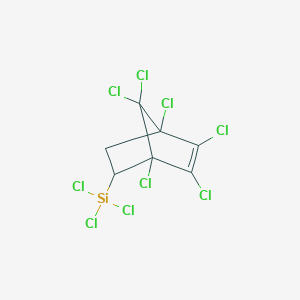
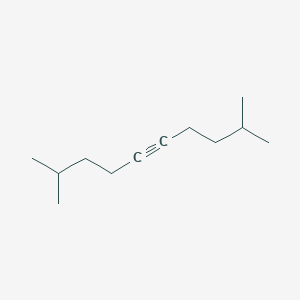

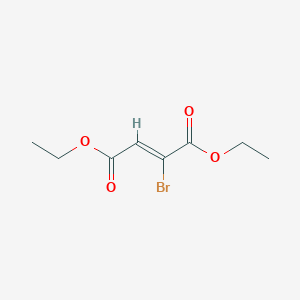
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
